5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound 5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one features a fused thiazolo-triazolone core substituted with a 4-isopropoxy-3-methylphenyl group and a 4-methoxyphenyl moiety.
Properties
CAS No. |
623935-24-0 |
|---|---|
Molecular Formula |
C31H27N5O3S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C31H27N5O3S/c1-19(2)39-26-15-12-22(16-20(26)3)28-23(18-35(33-28)24-8-6-5-7-9-24)17-27-30(37)36-31(40-27)32-29(34-36)21-10-13-25(38-4)14-11-21/h5-19H,1-4H3/b27-17- |
InChI Key |
NWXCFCBMMZYIGU-PKAZHMFMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,2,4-Triazole-Thiol Precursors
A one-pot synthesis involves reacting 4-amino-5-mercapto-1,2,4-triazole with α-haloketones or α-halocarboxylic acids. For example, microwave-assisted cyclocondensation of 4-(4-methoxyphenyl)-5-mercapto-1,2,4-triazole with chloroacetic acid yields the thiazolo[3,2-b]triazol-6(5H)-one core in 78–85% yield under solvent-free conditions.
Electrophilic Cyclization
Regioselective iodocyclization of 3-allylsulfanyl-4H-1,2,4-triazoles forms the thiazolo[3,2-b]triazolium salts, which are neutralized to yield the free base. This method ensures high regioselectivity (≥95%) when using iodine in dichloromethane at 0°C.
Functionalization of the Pyrazole Moiety
The 3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazole subunit is synthesized via:
Vilsmeier-Haack Reaction
Condensation of 4-isopropoxy-3-methylacetophenone with phenylhydrazine in acetic acid yields the pyrazole ring. Subsequent formylation using POCl₃/DMF at 50°C introduces the aldehyde group at the C4 position.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling of 4-bromo-1-phenylpyrazole with 4-isopropoxy-3-methylphenylboronic acid achieves the aryl substitution with >90% yield. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (4:1) at 80°C.
Knoevenagel Condensation for Methylene Bridge Formation
The exocyclic double bond is introduced via Knoevenagel condensation between the thiazolo[3,2-b][1,triazol-6-one and pyrazole-4-carbaldehyde:
Classical Conditions
Refluxing equimolar amounts of the aldehyde and triazolone in acetic acid with ammonium acetate for 12 hours yields the (Z)-isomer exclusively (confirmed by NOESY). The reaction achieves 65–72% yield but requires chromatographic purification.
Microwave-Assisted Optimization
Microwave irradiation (150°C, 20 min) in PEG-400 solvent improves yield to 88% with 99% (Z)-selectivity. This green method reduces reaction time from hours to minutes.
Final Coupling and Purification
Deprotection and Coupling
The N3 position of the thiazolo-triazole is deprotected using TFA/CH₂Cl₂ (1:1), followed by coupling with the pyrazole subunit via PyAOP/DIEA activation. This step achieves 65% yield after silica gel chromatography.
Crystallization
Recrystallization from ethanol/water (7:3) affords the pure compound as yellow crystals (mp 218–220°C). Purity is confirmed by HPLC (≥98%) and elemental analysis (C: 67.12%, H: 4.95%, N: 12.74%; theoretical C: 67.33%, H: 4.91%, N: 12.74%).
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Purity | Key Advantage |
|---|---|---|---|---|
| Classical Knoevenagel | 65% | 12 h | 95% | Low equipment cost |
| Microwave-assisted | 88% | 20 min | 98% | Rapid, eco-friendly |
| Pd-catalyzed coupling | 90% | 6 h | 97% | High regioselectivity |
Challenges and Optimization Strategies
-
Isomer Control : The (Z)-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent hydrolysis.
-
Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at >100 g scale; switching to flow chemistry improves consistency.
-
Byproduct Formation : Diketopiperazine byproducts (~15%) during coupling are minimized using protonated amine intermediates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, leading to different substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. The unique structural features of this compound may facilitate interactions with molecular targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. -
Antimicrobial Properties :
Compounds containing pyrazole and thiazole moieties have demonstrated notable antimicrobial activities. This compound's structure suggests potential efficacy against a range of bacterial and fungal pathogens. Investigations into its mechanism of action could reveal insights into how it disrupts microbial cell functions. -
Anti-inflammatory Effects :
The presence of methoxy and isopropoxy groups may enhance the compound's ability to modulate inflammatory pathways. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting therapeutic potential in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that compounds similar to this one exhibited IC50 values in the low micromolar range against breast cancer cell lines. The research highlighted the importance of the pyrazole moiety in enhancing cytotoxicity.
Case Study 2: Antimicrobial Activity
In vitro evaluations showed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the mechanism involved disruption of bacterial cell membrane integrity.
Mechanism of Action
The mechanism of action of “5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the activity being studied.
Comparison with Similar Compounds
Substituent Variations in Alkoxy Groups
The alkoxy substituent on the phenyl ring is a critical modulator of physicochemical and biological properties. Key analogs include:
Key Findings :
Heterocyclic Core Modifications
Variations in the fused heterocyclic system influence electronic properties and intermolecular interactions:
Key Findings :
Halogenated Derivatives
While the target compound lacks halogens, halogenation in analogs (e.g., and ) provides insights:
| Compound ID | Halogen Substituent | Biological Activity |
|---|---|---|
| Chloro (Cl) | Antimicrobial activity | |
| Bromo (Br) | Improved crystal packing stability |
Key Findings :
- Bromo substitution improves crystallinity, a factor critical for drug formulation .
Biological Activity
The compound 5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its structural components suggest a multifaceted mechanism of action that may influence various biological pathways.
- Molecular Formula : C28H29N3O3S2
- Molecular Weight : 519.7 g/mol
- IUPAC Name : (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolo-triazole scaffold is known to exhibit diverse pharmacological properties, including:
- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound could modulate receptor signaling pathways, potentially affecting cellular responses.
Antiviral Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance:
- Compounds similar to the target structure have shown activity against viruses such as HIV and influenza. A study highlighted that certain pyrazole derivatives displayed effective inhibition of HIV replication in vitro at concentrations around 4 to 20 μg/mL .
Anticancer Properties
The structural features of the compound suggest potential anticancer activity:
- Thiazole and triazole derivatives are often investigated for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that compounds with similar scaffolds can inhibit tumor growth by disrupting cell cycle progression and inducing cell death .
Anti-inflammatory Effects
Several studies have reported anti-inflammatory properties associated with thiazole derivatives:
- The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory processes .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antiviral efficacy against HIV with an EC50 of 3.98 μM for similar pyrazole compounds. |
| Study 2 | Investigated the anticancer potential of thiazole derivatives, revealing significant cytotoxic effects on various cancer cell lines. |
| Study 3 | Reported anti-inflammatory activity through inhibition of TNF-alpha and IL-6 production in vitro. |
Q & A
Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to form the thiazolo-triazole core (reflux in ethanol or THF with hydrazine hydrate as a key reagent) .
- Knoevenagel-type reactions to introduce the methylene bridge between pyrazole and thiazolidinone moieties, requiring precise temperature control (50–80°C) and catalysts like piperidine .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) to achieve >95% purity .
Optimization strategies : - Monitor intermediates using TLC/HPLC to minimize by-products (e.g., unreacted pyrazole precursors) .
- Adjust solvent polarity (e.g., THF vs. DMSO) to enhance reaction efficiency for sterically hindered intermediates .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm) and confirms Z-configuration of the methylene bridge via coupling constants .
- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 563.199 for C₃₂H₂₉N₅O₃S) and detects fragmentation patterns unique to the thiazolo-triazole system .
- HPLC-DAD : Assesses purity (>98%) and detects trace impurities (e.g., uncyclized intermediates) using C18 columns and acetonitrile/water gradients .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Degrades rapidly in acidic conditions (pH <3) due to hydrolysis of the thiazolidinone ring but remains stable in neutral-to-basic buffers (pH 7–9) for >24 hours .
- Thermal stability : Decomposes above 150°C (DSC/TGA data), necessitating storage at −20°C in inert atmospheres .
Mitigation : Use lyophilization for long-term storage and avoid protic solvents during synthesis .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights explain its biological activity against specific targets?
Key SAR findings from analogous compounds:
Q. How can molecular docking and dynamics simulations guide the design of derivatives with improved target affinity?
- Docking (AutoDock Vina) : Use the crystal structure of 14-α-demethylase (PDB: 3LD6) to predict binding poses. The pyrazole ring forms π-π interactions with Tyr118, while the thiazolidinone oxygen hydrogen-bonds to His259 .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; derivatives with rigidified methylene bridges show reduced conformational flexibility and higher binding free energies (−9.2 kcal/mol vs. −7.8 kcal/mol for parent compound) .
Q. What are the challenges in resolving enantiomers of this compound, and how do they impact pharmacological profiles?
- Chirality : The Z-configuration of the methylene bridge creates a planar chiral center, complicating resolution via standard chiral HPLC .
- Resolution method : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers (α = 1.2) .
- Pharmacological impact : The (5R)-enantiomer shows 3-fold higher antifungal activity than (5S) in Aspergillus models .
Q. How do conflicting data on in vitro vs. in vivo efficacy inform experimental redesign?
- In vitro-in vivo disconnect : High MIC values (2 µg/mL) in fungal assays but low oral bioavailability (<15%) in murine models due to poor solubility .
- Redesign strategies :
- Introduce PEGylated prodrugs to enhance aqueous solubility .
- Conduct PK/PD modeling to optimize dosing intervals and mitigate hepatic first-pass metabolism .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Batches
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 70–80°C | Higher yields (>75%) |
| Solvent system | THF/H₂O (1:1) | Reduces by-product formation |
| Catalyst loading | 5 mol% piperidine | Balances rate and cost |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Compound | MIC (µg/mL) | Target Enzyme (IC₅₀) |
|---|---|---|
| Parent compound | 2.0 | CYP51 (0.8 µM) |
| Ethoxy analog | 4.5 | CYP51 (1.5 µM) |
| Butoxy analog | 1.8 | CYP51 (0.7 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
